molecular formula C12H16N4O B2797074 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol CAS No. 2189434-28-2

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol

Cat. No. B2797074
CAS RN: 2189434-28-2
M. Wt: 232.287
InChI Key: HLMBAGSVNRNCCC-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” consists of a pyrazolo[1,5-a]pyrimidin ring attached to a pyrrolidin-3-ol group . Further structural analysis could be performed using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” is a solid with a melting point of 251 - 253°C . It has a density of 1.4±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume could not be retrieved from the available data .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the chemical structure of interest, are privileged heterocycles in drug discovery, exhibiting a broad range of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and their use as central nervous system (CNS) agents and CRF1 antagonists. These scaffolds have garnered attention due to their structural versatility and the broad spectrum of biological activities they can exhibit. Significant synthetic strategies and structure-activity relationship (SAR) studies highlight the potential of these scaffolds in developing novel drug candidates. This underscores the vast room for exploration and exploitation of this privileged scaffold in medicinal chemistry, pointing towards its relevance in scientific research applications beyond the known domains of therapeutic intervention (Cherukupalli et al., 2017).

Hybrid Catalysts in the Synthesis of Pyrimidine Derivatives

The pyranopyrimidine core, another structure closely related, has shown extensive utility in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent investigations into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underscore the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating complex molecular syntheses. This highlights the innovative approaches towards synthesizing pyrimidine derivatives, which could potentially be extended to the synthesis and exploration of compounds such as 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol for novel biological applications (Parmar et al., 2023).

Dipeptidyl Peptidase IV Inhibitors and Pyrimidine Derivatives

The exploration of pyrimidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors showcases the therapeutic significance of pyrimidine-based compounds in treating type 2 diabetes mellitus. This area of research demonstrates the role of pyrimidine and related scaffolds in addressing metabolic disorders, further emphasizing the potential of compounds like 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol in therapeutic applications beyond their currently known uses (Mendieta et al., 2011).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-6-12(15-4-3-10(17)7-15)16-11(13-8)5-9(2)14-16/h5-6,10,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMBAGSVNRNCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol

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